Cas no 2229463-46-9 (tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate)
tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate
- EN300-1872230
- tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate
- 2229463-46-9
-
- Inchi: 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-4-5-7-13)10-8-14-9-10/h10,14H,4-9H2,1-3H3,(H,15,16)
- InChI Key: SFAVTWSDLWNYSP-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1(CCCC1)C1CNC1)=O
Computed Properties
- Exact Mass: 240.183778013g/mol
- Monoisotopic Mass: 240.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 50.4Ų
tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1872230-1g |
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate |
2229463-46-9 | 1g |
$1214.0 | 2023-09-18 | ||
| Enamine | EN300-1872230-5g |
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate |
2229463-46-9 | 5g |
$3520.0 | 2023-09-18 | ||
| Enamine | EN300-1872230-10g |
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate |
2229463-46-9 | 10g |
$5221.0 | 2023-09-18 | ||
| Enamine | EN300-1872230-0.05g |
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate |
2229463-46-9 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1872230-0.1g |
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate |
2229463-46-9 | 0.1g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1872230-0.25g |
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate |
2229463-46-9 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1872230-0.5g |
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate |
2229463-46-9 | 0.5g |
$1165.0 | 2023-09-18 | ||
| Enamine | EN300-1872230-1.0g |
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate |
2229463-46-9 | 1g |
$1214.0 | 2023-05-24 | ||
| Enamine | EN300-1872230-2.5g |
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate |
2229463-46-9 | 2.5g |
$2379.0 | 2023-09-18 | ||
| Enamine | EN300-1872230-5.0g |
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate |
2229463-46-9 | 5g |
$3520.0 | 2023-05-24 |
tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate
Comprehensive Overview of tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate (CAS No. 2229463-46-9)
The compound tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate (CAS No. 2229463-46-9) is a specialized carbamate derivative with significant potential in pharmaceutical and organic synthesis applications. Its unique structure, featuring an azetidine ring and a cyclopentyl moiety, makes it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its role in modulating bioactive molecules and its compatibility with modern click chemistry and peptide coupling techniques.
In recent years, the demand for azetidine-containing compounds has surged, driven by their applications in kinase inhibitors and GPCR-targeted therapies. The tert-butyl carbamate (Boc) group in this molecule provides excellent protecting group functionality, a feature highly sought after in solid-phase peptide synthesis (SPPS). This aligns with the growing trend of fragment-based drug design (FBDD), where researchers prioritize modular building blocks like 2229463-46-9 to accelerate lead optimization.
From a synthetic chemistry perspective, the cyclopentyl-azetidine hybrid scaffold of this compound offers steric and electronic advantages for conformational restriction in drug candidates. Its 3D molecular architecture is particularly relevant in addressing challenges like drug permeability and metabolic stability—key topics in contemporary ADME/Tox studies. Laboratories focusing on PROTACs (Proteolysis-Targeting Chimeras) also evaluate such structures for their ability to form ternary complexes with E3 ligases.
The compound’s physicochemical properties (e.g., logP, polar surface area) make it suitable for CNS drug development, a hot topic in neurodegenerative disease research. Its azetidine nitrogen can serve as a hydrogen bond acceptor, enhancing interactions with biological targets—a feature frequently discussed in structure-activity relationship (SAR) analyses. These attributes explain why 2229463-46-9 appears in patents related to allosteric modulators and protein-protein interaction inhibitors.
Quality control of tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate requires advanced analytical techniques such as HPLC-MS and NMR spectroscopy, reflecting industry standards for high-purity intermediates. The compound’s stability under anhydrous conditions and compatibility with microwave-assisted synthesis further elevate its utility in high-throughput screening workflows. As the pharmaceutical industry shifts toward green chemistry principles, the efficient synthesis routes for this Boc-protected amine gain additional relevance.
In summary, CAS No. 2229463-46-9 represents a versatile tool for medicinal chemists exploring saturated heterocycles and sp3-rich frameworks. Its intersection with trending themes like covalent inhibitors and RNA-targeted therapeutics ensures continued interest from both academic and industrial research communities. Future studies may explore its derivatization for bioconjugation or as a precursor to chiral auxiliaries, further expanding its applications in asymmetric synthesis.
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